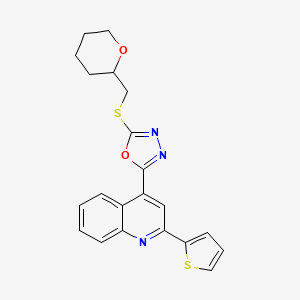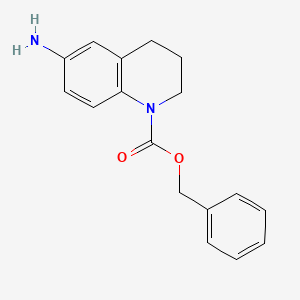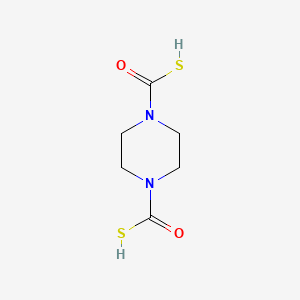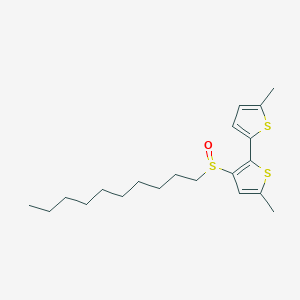
3-(Decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene is an organic compound that features a unique structure combining a bithiophene core with a decane-1-sulfinyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Decane-1-sulfinyl Group: The decane-1-sulfinyl group can be introduced via a sulfoxidation reaction. This involves the oxidation of a decane-1-thiol precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bithiophene core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of halogenated bithiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Potential use as a precursor for the synthesis of more complex organic compounds.
Wirkmechanismus
The mechanism of action of 3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene involves its interaction with molecular targets through its sulfinyl and bithiophene moieties. The sulfinyl group can participate in redox reactions, while the bithiophene core can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s electronic properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Decane-1-sulfinyl)-N-(2-hydroxyethyl)propanamide: Contains a similar sulfinyl group but differs in the core structure.
1-(Decane-1-sulfinyl)-decane: Features a similar sulfinyl group but lacks the bithiophene core.
Uniqueness
3-(Decane-1-sulfinyl)-5,5’-dimethyl-2,2’-bithiophene is unique due to its combination of a bithiophene core and a decane-1-sulfinyl substituent. This unique structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
672287-41-1 |
|---|---|
Molekularformel |
C20H30OS3 |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
3-decylsulfinyl-5-methyl-2-(5-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C20H30OS3/c1-4-5-6-7-8-9-10-11-14-24(21)19-15-17(3)23-20(19)18-13-12-16(2)22-18/h12-13,15H,4-11,14H2,1-3H3 |
InChI-Schlüssel |
KLGBHSKKMURUHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCS(=O)C1=C(SC(=C1)C)C2=CC=C(S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
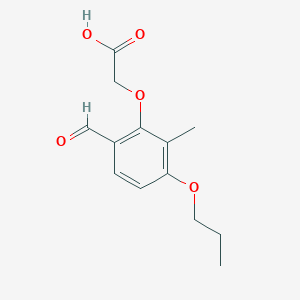
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
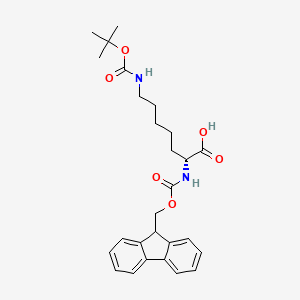
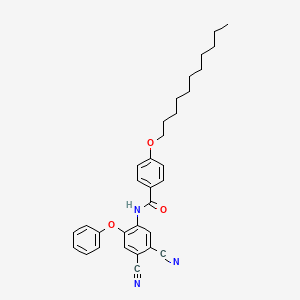
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)
